N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]acetamide
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Overview
Description
N~1~-[3-(MORPHOLINOCARBONYL)-4-PHENYL-2-THIENYL]ACETAMIDE is a complex organic compound that features a morpholinocarbonyl group, a phenyl group, and a thienyl group
Preparation Methods
The synthesis of N1-[3-(MORPHOLINOCARBONYL)-4-PHENYL-2-THIENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl intermediate: This involves the reaction of a thiophene derivative with a suitable reagent to introduce the phenyl group at the 4-position.
Introduction of the morpholinocarbonyl group: This step involves the reaction of the intermediate with morpholine and a carbonylating agent under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N~1~-[3-(MORPHOLINOCARBONYL)-4-PHENYL-2-THIENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
N~1~-[3-(MORPHOLINOCARBONYL)-4-PHENYL-2-THIENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-[3-(MORPHOLINOCARBONYL)-4-PHENYL-2-THIENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N~1~-[3-(MORPHOLINOCARBONYL)-4-PHENYL-2-THIENYL]ACETAMIDE can be compared with other similar compounds, such as:
N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]-2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETAMIDE: This compound features a similar morpholinocarbonyl group but differs in the structure of the aromatic ring system.
N~1~-(3-FLUORO-4-METHYLPHENYL)-2-[8-(MORPHOLINOCARBONYL)-11-OXODIBENZO[B,F][1,4]THIAZEPIN-10(11H)-YL]ACETAMIDE: This compound also contains a morpholinocarbonyl group but has additional functional groups that confer different chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-4-phenylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)18-16-15(17(21)19-7-9-22-10-8-19)14(11-23-16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,20) |
InChI Key |
DOCCWKXHKUPPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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